molecular formula C24H24N2O5 B2971679 N-(4-methoxyphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide CAS No. 898417-32-8

N-(4-methoxyphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide

Cat. No.: B2971679
CAS No.: 898417-32-8
M. Wt: 420.465
InChI Key: AEZRBDHRCUQWRU-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a structurally complex molecule featuring:

  • A 4-methoxyphenylacetamide backbone.
  • A 4-oxo-4H-pyran ring substituted at position 6 with a (1,2,3,4-tetrahydroquinolin-1-yl)methyl group.
  • An ether linkage connecting the pyran and acetamide moieties.

Properties

IUPAC Name

2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-29-19-10-8-18(9-11-19)25-24(28)16-31-23-15-30-20(13-22(23)27)14-26-12-4-6-17-5-2-3-7-21(17)26/h2-3,5,7-11,13,15H,4,6,12,14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZRBDHRCUQWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide typically involves multiple steps, including the formation of the pyran ring and the incorporation of the tetrahydroquinoline moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce new functional groups to the methoxyphenyl ring.

Scientific Research Applications

N-(4-methoxyphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique structure makes it a candidate for use in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with cellular components are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The target compound shares key structural motifs with several analogs, including acetamide linkages, methoxyphenyl groups, and heterocyclic systems. Below is a detailed comparison:

Table 1: Structural and Physicochemical Properties
Compound Name (Source) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Functional Groups
Target Compound C₂₄H₂₅N₂O₅ 421.47 4-Methoxyphenyl, tetrahydroquinolinylmethyl, pyran Acetamide, pyran-4-one, ether linkage
13b () C₁₆H₁₅N₅O₃S 357.38 4-Methoxyphenyl, sulfamoylphenyl Cyano, hydrazinylidene, sulfonamide
5a () C₂₁H₁₈N₂O₅S 410.44 4-Methylcoumarin, thiazolidinone Thiazolidin-4-one, coumarin, acetamide
AZ331 () C₂₉H₂₆N₄O₅S 542.60 2-Furyl, 4-methoxyphenyl, dihydropyridine Thioether, cyano, 1,4-dihydropyridine
Key Observations:

The pyran-4-one ring in the target compound contrasts with the thiazolidin-4-one in 5a, which contains sulfur and may influence redox properties .

Molecular Weight and Complexity :

  • The target compound (421.47 g/mol) is intermediate in size compared to AZ331 (542.60 g/mol), which has a larger dihydropyridine-thioether system .

Synthetic Efficiency: Compound 13b was synthesized with a 95% yield via diazonium coupling , suggesting efficient methodology.

Physicochemical and Spectral Comparisons

Table 2: Spectral Data Highlights
Compound IR (cm⁻¹) $^1$H-NMR Features (δ, ppm)
Target Compound Not reported Not reported
13b () 3336 (NH), 2212 (C≡N), 1662 (C=O) 3.77 (OCH₃), 7.00–7.92 (ArH), 10.10–11.95 (NH)
5a () Not reported Not reported
  • The absence of a cyano group (C≡N) in the target compound distinguishes it from 13b, which shows a strong IR peak at 2212 cm⁻¹ .

Potential Pharmacological Implications

  • Sulfonamide groups (as in 13b) are often associated with antibacterial activity .
  • Tetrahydroquinoline derivatives may exhibit CNS activity due to lipophilicity and blood-brain barrier penetration .
  • Thiazolidinones (e.g., 5a) are known for antidiabetic and anti-inflammatory effects .

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